molecular formula C34H35N3O6S B2654919 4-(diethylsulfamoyl)-N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-N-(3-ethoxyphenyl)benzamide CAS No. 317375-91-0

4-(diethylsulfamoyl)-N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-N-(3-ethoxyphenyl)benzamide

Cat. No. B2654919
CAS RN: 317375-91-0
M. Wt: 613.73
InChI Key: XTAIWEIJFSJQJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(diethylsulfamoyl)-N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-N-(3-ethoxyphenyl)benzamide” is a complex organic molecule. It contains several functional groups including a benzamide, an isoquinoline, and a sulfamoyl group. These functional groups suggest that this compound may have interesting chemical properties and could potentially be used in a variety of applications, such as in the development of new pharmaceuticals or materials .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and functional groups. The isoquinoline and benzamide groups are both aromatic and planar, which could result in interesting electronic properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as its size, shape, functional groups, and degree of conjugation could all affect its properties such as solubility, melting point, and reactivity .

Scientific Research Applications

Aromatic Sulfonamide Inhibitors

Aromatic sulfonamides have been investigated for their inhibitory activities against several carbonic anhydrase isoenzymes. Compounds such as 4-sulfamoyl-N-(3-morpholinopropyl)benzamide and others in this category exhibited nanomolar inhibitory concentration (IC50) values against isoenzymes like hCA I, hCA II, hCA IV, and hCA XII, indicating their potential for therapeutic applications in conditions where carbonic anhydrase activity is implicated (Supuran, Maresca, Gregáň, & Remko, 2013).

Phosphodiesterase 4 Inhibitors

Research on compounds like CHF6001, designed for inhaled administration to treat pulmonary diseases, demonstrates the importance of targeting specific enzymes such as phosphodiesterase 4 (PDE4). These studies highlight the compound's potent anti-inflammatory properties and its wide therapeutic window, making it a candidate for the treatment of asthma and chronic obstructive respiratory disease (Villetti et al., 2015).

Antitumor Properties

Antitumor amino-substituted pyrido[3',4':4,5]pyrrolo[2,3-g]isoquinolines and pyrido[4,3-b]carbazole derivatives have undergone modifications to enhance their antitumor properties. These studies involve altering side chains and heterocycles to evaluate the compounds' in vitro cytotoxicity and their impact on leukemia systems, showing no significant increase in cytotoxicity compared to model compounds (Rivalle et al., 1983).

Synthesis and Characterization

The synthesis and characterization of soluble polyimides from specific monomers for potential use in organic electronics underscore the breadth of research into aromatic compounds with complex structures. These polyimides show remarkable solubility in organic solvents and thermal stability, indicating their utility in high-temperature applications (Imai, Maldar, & Kakimoto, 1984).

Mechanism of Action

The mechanism of action of this compound is not known without specific biological or pharmacological studies. If this compound is intended to be a drug, its mechanism of action would depend on its specific biological target .

Future Directions

The future directions for research on this compound would depend on its intended application. If it shows promise as a pharmaceutical, further studies could include in vitro and in vivo testing to determine its efficacy and safety. Alternatively, if it has interesting material properties, it could be studied for potential use in electronics or other applications .

properties

IUPAC Name

4-(diethylsulfamoyl)-N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-N-(3-ethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H35N3O6S/c1-4-35(5-2)44(41,42)28-19-17-25(18-20-28)32(38)36(26-13-9-14-27(23-26)43-6-3)21-10-22-37-33(39)29-15-7-11-24-12-8-16-30(31(24)29)34(37)40/h7-9,11-20,23H,4-6,10,21-22H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTAIWEIJFSJQJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C5=CC(=CC=C5)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H35N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

613.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.